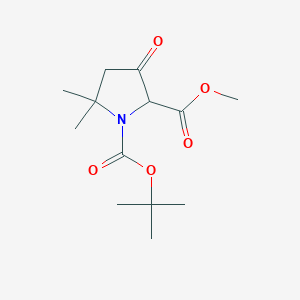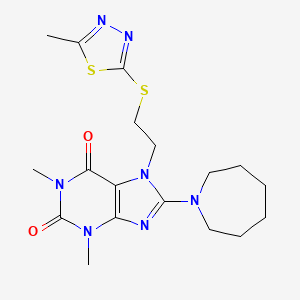
Fmoc-Ala(1-Pyz)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala(1-Pyz)-OH is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of the amino acid alanine, and is commonly used as a building block in the synthesis of peptides and proteins. In
Mecanismo De Acción
The mechanism of action of Fmoc-Ala(1-Pyz)-OH is complex and varies depending on the specific application. In general, however, this compound is used as a building block in the synthesis of peptides and proteins. When incorporated into a peptide or protein, this compound can affect the structure, stability, and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the molecule in which it is incorporated. However, in general, this compound can affect the structure, stability, and function of peptides and proteins. Additionally, this compound can be used to study biochemical pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fmoc-Ala(1-Pyz)-OH in lab experiments is that it is a relatively simple and straightforward molecule to synthesize. Additionally, this compound is widely available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to incorporate into certain peptides and proteins, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving Fmoc-Ala(1-Pyz)-OH. One potential direction is the development of new synthetic methods for this compound and related compounds, which could lead to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the study of biochemical pathways and cellular processes. Finally, further research is needed to explore the potential limitations and drawbacks of using this compound in lab experiments, and to develop new methods and techniques for overcoming these limitations.
Métodos De Síntesis
The synthesis of Fmoc-Ala(1-Pyz)-OH involves a series of chemical reactions, beginning with the reaction of alanine with pyrazole-1-carboxylic acid. This reaction yields a protected form of alanine, which is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form this compound. The final product is purified through a series of chromatography steps to remove impurities and ensure purity.
Aplicaciones Científicas De Investigación
Fmoc-Ala(1-Pyz)-OH is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a building block in the synthesis of peptides and proteins, and is often used as a starting material for the synthesis of more complex molecules. Additionally, this compound is used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2394031.png)
![2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2394032.png)
![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)